molecular formula C16H26N6O4 B14615115 N-(6-Aminohexyl)adenosine CAS No. 56934-06-6

N-(6-Aminohexyl)adenosine

Cat. No.: B14615115
CAS No.: 56934-06-6
M. Wt: 366.42 g/mol
InChI Key: QIIMZOOTAPHGOU-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Modified Adenosine (B11128) Nucleosides and Nucleotides in Chemical Biology

The study of nucleic acids has been revolutionized by the development of modified nucleosides and nucleotides. Initially, research focused on the natural roles of these molecules as the building blocks of DNA and RNA and as key players in cellular metabolism and signaling. wikipedia.org However, the desire to understand and control these biological processes at a molecular level spurred the synthesis of structurally altered versions of natural nucleosides like adenosine.

The evolution of modified adenosine nucleosides has been driven by the need for tools to investigate the structure and function of enzymes and receptors that interact with adenosine and its phosphorylated forms (AMP, ADP, and ATP). biosynth.com Early modifications often involved simple changes to the sugar or base moiety to probe the structural requirements for biological activity. Over time, more complex modifications were introduced, including the addition of fluorescent tags, cross-linking agents, and affinity labels. wikipedia.orgbiosynth.com These innovations have enabled researchers to visualize, isolate, and characterize the cellular machinery that utilizes adenosine nucleotides. biosynth.com

Strategic Utility of N6-Position Functionalization in Adenosine Derivatives

The N6 position of the adenine (B156593) base has proven to be a particularly strategic site for modification. This exocyclic amino group is often involved in hydrogen bonding interactions with target proteins, but it can also tolerate the attachment of various substituents without abolishing biological activity. Functionalization at the N6 position allows for the introduction of a wide range of chemical groups, from small alkyl chains to large reporter molecules. mdpi.comtandfonline.com

A key advantage of modifying the N6 position is the ability to attach a "spacer arm," a flexible chain of atoms that distances the attached molecule from the adenosine core. ontosight.ai This spatial separation minimizes steric hindrance and allows the adenosine moiety to bind to its target protein while the attached functional group remains accessible for its intended purpose. ontosight.ai The hexyl group in N-(6-Aminohexyl)adenosine is a commonly used spacer that provides sufficient length and flexibility for a variety of applications.

The primary amine at the terminus of the hexyl chain is a crucial feature, providing a reactive site for conjugation to other molecules. This amine can be readily coupled to a variety of chemical entities, including:

Affinity matrices: For the purification of adenosine-binding proteins. ontosight.airesearchgate.net

Fluorescent dyes: To create probes for fluorescence microscopy and other imaging techniques. ontosight.ai

Biotin (B1667282): For use in avidin-biotin-based detection and purification systems. usm.edu

Other bioactive molecules: To create "binary drugs" or targeted therapeutic agents. tandfonline.com

Historical Development and Initial Research Trajectories of this compound Constructs

The synthesis of this compound and its derivatives emerged from the broader effort to develop affinity chromatography techniques for protein purification. Early methods for creating affinity ligands often involved harsh chemical reactions that could damage both the ligand and the support matrix. The development of milder and more specific methods for immobilizing ligands was a critical step forward.

Pioneering work in the 1970s described the synthesis of N6-substituted adenosine derivatives for affinity chromatography. portlandpress.com One of the earliest and most impactful applications was the creation of N6-(6-aminohexyl)-AMP-Sepharose, an affinity resin used to purify a wide range of AMP-dependent enzymes, such as dehydrogenases and kinases. ontosight.airesearchgate.net This tool proved invaluable for studying the structure and function of these important metabolic enzymes.

Initial research trajectories focused on expanding the utility of this compound beyond simple protein purification. Researchers began to synthesize the di- and triphosphate versions of the nucleoside, N-(6-Aminohexyl)-ADP and N-(6-Aminohexyl)-ATP, to target a broader range of ATP- and ADP-dependent proteins. portlandpress.comontosight.ai These constructs have been instrumental in studying enzymes like kinases and ATPases. ontosight.ai

Furthermore, the development of methods to attach various reporter groups to the aminohexyl chain opened up new avenues of research. ontosight.aiusm.edu For instance, fluorescently labeled this compound derivatives have been used to study the kinetics of enzyme reactions and to visualize the localization of adenosine-binding proteins within cells. ontosight.ai The synthesis of biotinylated derivatives provided a powerful tool for non-radioactive detection and isolation of target proteins and nucleic acids. usm.edu

The versatility and effectiveness of this compound as a molecular scaffold have solidified its importance in biochemical research, and it continues to be a valuable starting point for the design of novel chemical biology tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56934-06-6

Molecular Formula

C16H26N6O4

Molecular Weight

366.42 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(6-aminohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H26N6O4/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(25)12(24)10(7-23)26-16/h8-10,12-13,16,23-25H,1-7,17H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

QIIMZOOTAPHGOU-XNIJJKJLSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCN

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCN

Origin of Product

United States

Synthetic Methodologies for N 6 Aminohexyl Adenosine and Its Functionalized Derivatives

Synthetic Pathways to N6-(6-Aminohexyl)adenosine

The introduction of the 6-aminohexyl group at the N6 position of adenosine (B11128) is a key modification that provides a versatile linker for further functionalization. The primary synthetic strategies to achieve this are discussed below.

Nucleophilic Substitution Reactions at the C6 Position of Purine (B94841) Nucleosides

A common and effective method for the synthesis of N6-substituted adenosine derivatives, including N-(6-Aminohexyl)adenosine, is through the nucleophilic substitution reaction at the C6 position of a purine nucleoside precursor. nih.gov This typically involves the displacement of a leaving group at the C6 position of the purine ring by an amine.

A widely used precursor for this reaction is 6-chloropurine (B14466) riboside, which can be synthesized from inosine (B1671953). The reaction of 6-chloropurine riboside with a large excess of 1,6-diaminohexane results in the formation of this compound. This reaction is a type of nucleophilic aromatic substitution (SNAr). nih.gov The general scheme for this synthesis is as follows:

Step 1: Conversion of a readily available purine nucleoside to a 6-halopurine nucleoside. For instance, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine can be used as a starting material. nih.gov

Step 2: Nucleophilic displacement of the halide. The 6-chloro derivative is then reacted with 1,6-diaminohexane. The amino group of the diamine acts as a nucleophile, attacking the C6 position of the purine ring and displacing the chloride ion.

Step 3: Deprotection. If protecting groups are used on the ribose moiety (as is common), they are removed in the final step to yield this compound.

This method allows for the regioselective introduction of the aminohexyl linker at the N6 position, which is crucial for its subsequent applications. nih.gov

Protective Group Strategies in Adenosine Synthesis

In the synthesis of this compound and its derivatives, protecting groups play a critical role in preventing unwanted side reactions at the reactive functional groups of the adenosine molecule, particularly the hydroxyl groups of the ribose sugar and the exocyclic amino group. jocpr.comwiley-vch.denih.gov

The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are often protected to prevent their reaction with reagents intended for the modification of the purine base. Common protecting groups for hydroxyls include:

Acetyl (Ac) groups: These are introduced using reagents like acetic anhydride (B1165640) and can be removed under basic conditions. researchgate.net

Isopropylidene groups: These can be used to protect the 2' and 3' hydroxyls simultaneously by forming a cyclic acetal. researchgate.net

Dimethoxytrityl (DMT) group: This bulky group is particularly useful for protecting the 5'-hydroxyl group and is readily removed under mild acidic conditions. jocpr.com

The N6-amino group of adenosine can also be protected, for example, by elaboration into a 2,5-dimethylpyrrole moiety, which is stable to basic conditions but can be removed with trifluoroacetic acid and water. researchgate.net The choice of protecting groups depends on the specific reaction conditions of the subsequent synthetic steps. jocpr.comwiley-vch.de For the synthesis of this compound via nucleophilic substitution, the protection of the ribose hydroxyls is a common strategy to ensure the reaction occurs selectively at the C6 position of the purine ring. researchgate.net

Conjugation Chemistry for this compound Derivatives

The terminal amino group of the hexyl linker in this compound provides a convenient handle for covalent attachment to a variety of molecules, enabling the creation of functionalized derivatives for specific applications.

Immobilization Techniques for Affinity Matrices

This compound and its nucleotide analogs are widely used as ligands in affinity chromatography for the purification of enzymes and other proteins that bind adenine (B156593) nucleotides. nih.govportlandpress.comhuji.ac.ilthermofisher.com The immobilization of these ligands onto a solid support is a crucial step in the preparation of affinity matrices.

A common method for immobilization involves the use of cyanogen (B1215507) bromide (CNBr)-activated agarose (B213101) (e.g., Sepharose). nih.govportlandpress.com The primary amino group of the hexyl linker reacts with the activated agarose to form a stable covalent bond. This method has been successfully used to immobilize N6-(6-aminohexyl)-AMP, creating an affinity matrix capable of binding NAD+-dependent dehydrogenases. portlandpress.com

The general procedure for immobilization is as follows:

Activation of the agarose matrix with CNBr.

Coupling of the this compound derivative to the activated matrix via its terminal amino group.

Washing the matrix to remove any unbound ligand.

The resulting affinity matrix can then be used to selectively capture and purify target proteins from complex mixtures. huji.ac.ilthermofisher.com

Covalent Coupling to Reporter Molecules

The primary amino group of this compound derivatives can be covalently coupled to various reporter molecules, such as fluorescent dyes, to create probes for studying biological systems. For example, N6-(6-Aminohexyl)-ADP and N6-(6-Aminohexyl)-ATP have been labeled with fluorescent dyes like ATTO-643 and ATTO-Thio12. jenabioscience.comjenabioscience.com

The coupling chemistry often involves the reaction of the amine with an activated form of the reporter molecule, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This results in the formation of a stable amide or thiourea (B124793) bond, respectively. These fluorescently labeled nucleotide analogs are valuable tools for various applications, including fluorescence microscopy and fluorescence polarization assays.

An unprecedented transition metal-free approach has been developed for the direct fluorescence turn-on labeling of natural oligonucleotides through selective N6-arylation of adenosine moieties. rsc.org Additionally, adenosine derivatives have been modified with alkynyl groups on N6 substituents for linkage to carriers using Cu(I)-catalyzed click chemistry. nih.gov

Phosphorylation and Dinucleotide Formation to Yield N-(6-Aminohexyl) Nucleotide Analogs

This compound can be enzymatically or chemically phosphorylated to yield its corresponding monophosphate (AMP), diphosphate (B83284) (ADP), and triphosphate (ATP) analogs. nih.govnih.govjenabioscience.comjenabioscience.com These nucleotide analogs retain the N6-(6-aminohexyl) linker, making them suitable for further functionalization or for use as affinity ligands. nih.govnih.gov

Chemical phosphorylation can be achieved using various phosphorylating agents. For instance, N6-(6-aminohexyl)-AMP can be converted to the corresponding di- or triphosphate forms by direct phosphate (B84403) condensation with carbonyl di-imidazole. nih.gov An improved synthesis of N6-(6-aminohexyl)FAD has been reported using an efficient one-pot conversion of inosine to the N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. The 5′-O-phosphorylated AMP derivative, activated as the imidazolide, was then coupled with commercial sodium riboflavin (B1680620) phosphate. tandfonline.com

These nucleotide analogs are essential for a wide range of biochemical studies, including their use in the preparation of affinity adsorbents for the separation of enzymes like hexokinase and pyruvate (B1213749) kinase. nih.gov The synthesis of various nucleoside analogues is a significant area of research at the interface of synthetic chemistry and biocatalysis. nih.govresearchgate.netscispace.com

Characterization Techniques for Structural Confirmation of this compound Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of adenosine derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign all the proton and carbon signals in the molecule.

¹H NMR: Provides information about the chemical environment of each proton. For this compound conjugates, characteristic signals include those from the purine ring (H2 and H8), the ribose sugar moiety, and the aliphatic protons of the 6-aminohexyl chain.

¹³C NMR: Reveals the chemical environment of each carbon atom. The signals for the carbon atoms of the adenine base, the ribose unit, and the hexyl chain can be assigned.

2D NMR techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. mdpi.comnih.gov For instance, an HMBC spectrum can show the correlation between the protons of the hexyl chain and the C6 carbon of the adenine ring, confirming the attachment site. mdpi.com

The following table provides an example of ¹H NMR chemical shifts for a related N6-substituted adenosine derivative, N6-propargyladenosine, which illustrates the type of data obtained. mdpi.com

ProtonChemical Shift (ppm)
H-88.36
H-27.81
H-1'5.90
H-2'4.63
H-3'4.31
H-4'4.16
H-5'a, H-5'b3.95, 3.78
N6-CH₂4.25
C≡CH2.25

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for nucleoside derivatives, which allows for the detection of the molecular ion (e.g., [M+H]⁺). massbank.eu The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of adenosine derivatives typically involves the cleavage of the glycosidic bond, leading to a fragment corresponding to the adenine base with the N6-substituent. researchgate.net This provides direct evidence for the presence and identity of the modification at the N6 position.

The table below shows the exact mass for adenosine, which serves as a reference for its derivatives. massbank.eu

CompoundMolecular FormulaExact Mass
AdenosineC₁₀H₁₃N₅O₄267.09675

By comparing the mass spectrum of the synthesized this compound conjugate with that of unmodified adenosine, the mass difference corresponding to the N-(6-Aminohexyl) group can be confirmed.

Other Techniques:

Ultraviolet (UV) Spectroscopy: Adenine and its derivatives exhibit a characteristic UV absorbance maximum at around 260 nm. Modification at the N6 position can cause a slight shift in this maximum, which can be used as an indicator of successful substitution.

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the synthesized compounds and to assess their purity. sigmaaldrich.com By comparing the retention time of the product with that of the starting materials, the progress of the reaction can be monitored.

Biochemical Applications of N 6 Aminohexyl Adenosine Derivatives in Protein and Enzyme Studies

Advanced Affinity Chromatography for Macromolecule Purification

N-(6-Aminohexyl)adenosine and its nucleotide derivatives serve as pivotal ligands in affinity chromatography, a powerful technique for purifying biomolecules from complex mixtures. nih.gov This method leverages the highly specific and reversible binding interactions between a target molecule and a ligand that has been immobilized on a solid, insoluble matrix, often agarose (B213101) beads. nih.govramauniversity.ac.in By attaching an adenosine (B11128) analog like this compound to the matrix, a stationary phase is created that can selectively capture proteins and enzymes that recognize and bind to adenosine or its nucleotide forms (AMP, ADP, ATP). nih.govportlandpress.com

The process involves loading a crude cellular extract onto a column packed with the affinity resin. Target proteins with an affinity for the immobilized ligand bind to the matrix, while other components are washed away. ramauniversity.ac.in The bound proteins are then recovered by altering the conditions to disrupt the specific interaction, such as by changing the pH or ionic strength, or by introducing a competitive molecule that displaces the target protein from the ligand. ramauniversity.ac.in This technique offers high selectivity and can achieve significant purification in a single step. nih.gov

Isolation of Adenosine/Nucleotide-Binding Enzymes

The specific nature of the adenosine moiety makes this compound derivatives ideal for the targeted isolation of a wide range of enzymes that use adenosine-containing cofactors like ATP, ADP, NAD+, and NADP+. nih.govnih.gov

Kinases (e.g., Pyruvate (B1213749) Kinase, Acetate (B1210297) Kinase, Hexokinase, Glucokinase, Adenosine Kinase)

Kinases, enzymes that catalyze the transfer of phosphate (B84403) groups from high-energy molecules like ATP to specific substrates, are a primary class of proteins purified using adenosine-based affinity media. The strong affinity of their nucleotide-binding sites for ATP or ADP allows for their effective capture.

Research has demonstrated the successful separation of various kinases using adsorbents synthesized from this compound derivatives. For instance, adsorbents prepared by coupling N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides to Sepharose have been used to separate a mixture of enzymes including hexokinase and pyruvate kinase. nih.gov The coenzymic activities of these derivatives have been confirmed, with the ADP analogue showing activity with acetate kinase and pyruvate kinase, and the ATP analogue showing activity with hexokinase. nih.gov Similarly, ATP-agarose resins, which can be regenerated using acetate kinase or pyruvate kinase, are widely used for kinase purification. sigmaaldrich.com The partial purification of rat liver glucokinase has also been achieved using an ADP derivative. nih.govportlandpress.com Furthermore, adenosine kinase from rabbit liver has been purified to homogeneity using a multi-step process that includes a crucial final affinity chromatography step on an agarose-AMP gel. researchgate.net

EnzymeAffinity Ligand DerivativeSource Organism/TissueKey Research FindingReferences
Pyruvate KinaseN6-[N-(6-aminohexyl)carbamoyl]-ADPGeneral Enzyme MixtureSuccessfully separated from a mixture of other enzymes using the affinity adsorbent. The ADP analogue showed 20% coenzymic activity relative to natural ADP. nih.gov
Acetate KinaseN6-[N-(6-aminohexyl)carbamoyl]-ADPGeneral Enzyme MixtureThe ADP analogue demonstrated 82% coenzymic activity relative to natural ADP. Used in ATP regeneration on affinity columns. nih.govsigmaaldrich.com
HexokinaseN6-[N-(6-aminohexyl)carbamoyl]-ATPGeneral Enzyme MixtureEffectively separated using the affinity matrix. The ATP analogue showed 63% coenzymic activity relative to natural ATP. nih.gov
GlucokinaseN6-substituted ADP derivativeRat LiverThe enzyme was partially purified, demonstrating the utility of the N6-substituted adenosine nucleotide for kinase isolation. nih.govportlandpress.com
Adenosine KinaseAgarose-AMP gelRabbit LiverFinal affinity chromatography step on an AMP-based gel yielded a homogeneous enzyme preparation, free from contaminating activities. researchgate.net
Dehydrogenases (e.g., Malic Enzyme, NAD(P)+-dependent dehydrogenases)

Dehydrogenases are enzymes that oxidize a substrate by transferring hydrogen ions to an acceptor, frequently NAD+ or NADP+. The reliance of these enzymes on adenosine-containing cofactors makes them prime candidates for purification via affinity chromatography using immobilized adenosine nucleotide analogues.

N6-(6-aminohexyl)-adenosine derivatives have proven effective in this context. For example, malic enzyme from chicken liver has been purified using an affinity column with immobilized N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, a structural analogue of the enzyme's cofactor NADP+. nih.gov More broadly, affinity matrices based on N6-substituted AMP and ADP are used for the general purification of NAD(P)+-dependent dehydrogenases. nih.govportlandpress.com These adsorbents can successfully separate dehydrogenases like lactate (B86563) dehydrogenase and alcohol dehydrogenase from complex protein mixtures. nih.gov

EnzymeAffinity Ligand DerivativeSource Organism/TissueKey Research FindingReferences
Malic EnzymeN6-(6-aminohexyl)-adenosine 2',5'-bisphosphateChicken LiverThe immobilized NADP+ analogue served as an effective affinity ligand for the specific purification of malic enzyme. nih.gov
Lactate DehydrogenaseN6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotidesGeneral Enzyme MixtureThe enzyme was successfully separated from a mixture containing kinases and other dehydrogenases. nih.gov
Alcohol DehydrogenaseN6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotidesGeneral Enzyme MixtureDemonstrated the successful application of the affinity adsorbent for purifying various dehydrogenases. nih.gov
NAD(P)+-dependent dehydrogenasesN6-substituted AMP/ADP derivativesVariousThese general ligand affinity adsorbents are effective for the reversible binding and purification of a broad range of dehydrogenases. nih.govportlandpress.com
Other Nucleotide-Dependent Proteins (e.g., Heat Shock Proteins, Cryptochromes)

The application of adenosine-based affinity chromatography extends beyond kinases and dehydrogenases to other proteins that exhibit ATP-binding activity.

Heat Shock Proteins (HSPs): These molecular chaperones play a crucial role in protein folding and stability, and many of their functions are ATP-dependent. ATP-agarose affinity chromatography is a standard method for isolating HSPs. sigmaaldrich.comnih.govspringernature.com Specifically, N6-(6-Aminohexyl)-ATP has been utilized in the context of developing inhibitors for the 70 kDa heat shock protein (HSP70), indicating a direct interaction between this class of proteins and the N6-substituted adenosine derivative. jenabioscience.com

Cryptochromes: These photoreceptor proteins, involved in circadian rhythms in plants and animals, are known to bind ATP. Purified cryptochrome (B1237616) from Arabidopsis has been shown to bind quantitatively to ATP-agarose affinity columns, with the bound protein being specifically eluted with ATP. researchgate.net This demonstrates that affinity chromatography using immobilized ATP analogues is a viable strategy for the purification of these photoreceptors. sigmaaldrich.com

Design Principles of N6-Substituted Adenosine Affinity Adsorbents

The successful design of an affinity adsorbent relies on the careful consideration of three main components: the matrix, the spacer arm, and the ligand. ramauniversity.ac.in

The Matrix: The solid support is typically a porous, inert, and stable polymer such as cross-linked agarose or Sepharose. ramauniversity.ac.in It must possess chemical groups that can be activated for the covalent attachment of the spacer arm and ligand. ramauniversity.ac.in

The Ligand: For purifying adenosine-binding proteins, the ligand is an adenosine derivative. This compound is particularly useful because the amino group at the end of the hexyl chain provides a convenient point of attachment to the matrix, while the N6 position of the purine (B94841) ring is a site where substitution is often well-tolerated by the target proteins. nih.govportlandpress.com Extensive research has gone into synthesizing various AMP, ADP, and ATP derivatives with a terminal amino group on a hexamethylene chain for this purpose. nih.govportlandpress.com

The Spacer Arm: The N6-substitution is connected to the matrix via a spacer arm, which is crucial for the effectiveness of the adsorbent. The design principle is to physically separate the ligand from the matrix backbone, thereby minimizing steric hindrance and allowing the target protein to access and bind to the ligand more freely. nih.govspringernature.com The length and chemical nature of this spacer can be modulated to optimize binding and even introduce specificity. ramauniversity.ac.in

Mechanistic Role of the Aminohexyl Spacer Arm in Ligand-Protein Interactions

The aminohexyl spacer arm in this compound is not merely a passive linker; it plays a critical mechanistic role in the affinity chromatography process. Its primary function is to overcome the steric interference that would otherwise occur if the adenosine ligand were coupled directly to the bulky agarose matrix. nih.govspringernature.com This separation allows for a more effective and accessible presentation of the ligand to the binding site of the target protein, which is often located within a cleft or pocket. nih.gov

The length of the spacer is a critical parameter. The six-carbon chain of the aminohexyl group is often considered an optimal length for many applications, providing sufficient distance from the matrix without being excessively long, which could lead to increased non-specific hydrophobic interactions. ramauniversity.ac.in However, the ideal length can vary depending on the specific protein target. In some cases, varying the length of the spacer arm has been used as a strategy to introduce a higher degree of specificity, allowing for the differential binding and separation of closely related isoenzymes.

While the hexyl chain is primarily hydrophobic, this property can sometimes lead to non-biospecific adsorption of unwanted proteins. This effect can be controlled by adjusting buffer conditions, such as increasing the ionic strength, or by designing more hydrophilic spacer arms to minimize such non-specific interactions. ramauniversity.ac.in Therefore, the aminohexyl spacer arm is a key design element that directly influences the binding capacity, accessibility, and specificity of the affinity adsorbent. nih.govspringernature.com

Enzymatic Activity and Kinetic Analysis utilizing this compound Analogs

The functionalization of adenosine at the N6 position with an aminohexyl group allows for the synthesis of analogs that can participate in enzymatic reactions, offering insights into enzyme kinetics and mechanisms. These synthetic molecules are particularly useful in mimicking coenzymes, determining enzyme specificity, and studying enzyme inhibition.

Coenzyme and Cofactor Mimicry in Biochemical Assays

Analogs of adenosine di- and triphosphates (ADP and ATP) derived from this compound can function as mimics of their natural counterparts, acting as coenzymes in a variety of biochemical assays. A notable example is N6-[N-(6-aminohexyl)carbamoyl]-adenosine diphosphate (B83284) and the corresponding triphosphate derivative. These compounds have been shown to retain significant coenzymic activity with several kinase enzymes. nih.gov

The activity of these analogs is often compared to the natural coenzymes, ADP and ATP, to quantify their effectiveness. For instance, the N6-[N-(6-aminohexyl)carbamoyl]-ADP analog exhibits substantial activity with acetate kinase and pyruvate kinase. Similarly, the ATP analog has demonstrated high coenzymic activity with hexokinase and glycerokinase. nih.gov The terminal amino group on the hexyl chain also allows these analogs to be immobilized on supports, creating functional coenzymes for use in continuous reaction systems. nih.gov

Coenzymic Activity of N6-[N-(6-aminohexyl)carbamoyl]adenine Nucleotide Analogs

EnzymeAnalogRelative Coenzymic Activity (%)
Acetate KinaseN6-[N-(6-aminohexyl)carbamoyl]-ADP82
Pyruvate KinaseN6-[N-(6-aminohexyl)carbamoyl]-ADP20
HexokinaseN6-[N-(6-aminohexyl)carbamoyl]-ATP63
GlycerokinaseN6-[N-(6-aminohexyl)carbamoyl]-ATP87

Table 1. This table displays the coenzymic activity of N6-[N-(6-aminohexyl)carbamoyl]adenine nucleotide analogs relative to their natural counterparts (ADP or ATP) with various kinases. nih.gov

Substrate Probing for Enzyme Specificity Determination

The structural modification of adenosine with an aminohexyl group at the N6 position provides a powerful tool for probing the substrate specificity of enzymes. By presenting the enzyme with a slightly altered substrate, researchers can determine the key structural features required for binding and catalysis. The hexyl "spacer" arm allows for the attachment of various labels or for immobilization without significantly disrupting the adenosine core's interaction with the enzyme's active site.

These derivatives have been instrumental in affinity chromatography, a technique that relies on the specific binding of an enzyme to a ligand immobilized on a solid support. The successful use of this compound nucleotide derivatives in purifying enzymes like dehydrogenases and kinases demonstrates the high degree of specificity these enzymes have for the adenosine moiety, even when it is tethered to a support. nih.gov

Furthermore, analogs such as N6-(6-Aminohexyl)-ATP have been identified as specific ligands for motor proteins like Myosin V. nih.gov This specificity allows for detailed studies of the chemical and mechanical events in the myosin ATPase cycle. Similarly, a library of ADP analogs with modifications at the N6-position, among others, was used to probe the nucleotide-binding domain of mortalin (an Hsp70 family protein). nih.gov These studies revealed that the binding pocket can accommodate such modifications, enabling the development of selective inhibitors. nih.gov

Enzyme Inhibition Studies and Structure-Activity Relationship Analysis (e.g., Reverse Transcriptases)

Derivatives of this compound are also employed in enzyme inhibition studies to investigate the relationship between the structure of an inhibitor and its activity. By systematically altering the N6-substituent, researchers can map the topology of an enzyme's active site and identify key interactions that contribute to binding affinity and inhibitory potency.

While much of the research on N6-substituted adenosine derivatives has focused on G protein-coupled receptors, the principles of structure-activity relationships (SAR) are broadly applicable to enzyme inhibitors. For instance, studies on various adenosine receptors have shown that the bulk and length of the N6-alkyl chain are critical determinants of affinity and efficacy. nih.gov For some receptors, optimal activity is achieved with aliphatic N6-substituents of four or more methylene (B1212753) units. nih.gov This suggests that the binding pocket has a hydrophobic region that can accommodate such chains.

In the context of enzyme inhibition, while direct studies on the inhibition of reverse transcriptases by this compound are not extensively documented in the available literature, the broader class of N6-substituted adenosine analogs has been investigated. The modification at the N6-position is a common strategy in developing nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs act as chain terminators after being incorporated into the viral DNA by reverse transcriptase. The nature of the N6-substituent can influence the efficiency of phosphorylation by host kinases and the interaction with the reverse transcriptase active site. Research on HIV, for example, has revealed that N6-methyladenosine modifications on the viral RNA itself can impact reverse transcription, with cellular N6-methyladenosine-binding proteins able to suppress viral infectivity by inhibiting this process. nih.govnih.gov This highlights the sensitivity of the reverse transcription complex to modifications around the adenosine core, providing a rationale for exploring various N6-substituted adenosine analogs as potential inhibitors.

Molecular Biological Investigations Employing N 6 Aminohexyl Adenosine Derivatives

Development of Molecular Probes for Biomolecular Interaction Profiling

The ability to identify and characterize the binding partners of adenosine (B11128) and its nucleotides is crucial for understanding their roles in cellular processes. N-(6-Aminohexyl)adenosine derivatives have been engineered into sophisticated molecular probes, primarily through conjugation with biotin (B1667282) or fluorescent dyes, to facilitate the profiling of these interactions.

Biotinylated adenosine analogs are powerful tools for affinity-based protein profiling (ABPP), a method used to enrich and identify specific protein classes from complex biological mixtures. usf.edu By attaching a biotin tag to the this compound scaffold, researchers can create probes that retain their ability to bind to adenosine-recognizing proteins. nih.gov Following incubation with a cell lysate or proteome, these probe-protein complexes can be selectively captured using affinity chromatography with immobilized avidin (B1170675) or streptavidin, which bind to biotin with very high affinity. usf.edu

This approach has been successfully employed to isolate and identify nucleoside and nucleotide-binding proteins. usf.edu For instance, N6-biotinylated-8-azido-adenosine probes, which combine a biotin tag for enrichment with a photoactivatable azido (B1232118) group for covalent crosslinking, have been designed to photolabel target proteins. usf.edu This strategy allows for the enrichment of low-abundance proteins that might otherwise go undetected in standard proteomic analyses. usf.edufsu.edu The captured proteins are subsequently eluted and identified using techniques like mass spectrometry, providing a detailed profile of the "adenosine interactome" within a given biological sample. fsu.edu

The hexyl spacer arm in this compound is critical, as it positions the bulky biotin moiety away from the adenosine core, minimizing steric hindrance and preserving the interaction with the target protein's binding site. nih.gov Several biotin-conjugated derivatives of N-(6-Aminohexyl)-ATP are commercially available, underscoring their utility in target identification and validation studies. jenabioscience.comjenabioscience.com2bscientific.com

The conjugation of fluorescent dyes to the this compound framework has led to the development of probes for real-time biosensing and imaging. jenabioscience.com These fluorescent analogs allow for the direct visualization and quantification of enzymatic activities and binding events. nih.govnih.gov The hexyl linker serves to connect the adenosine nucleotide to a fluorophore, such as Cy3 or various ATTO dyes, without compromising its biological activity. jenabioscience.comjenabioscience.com

A key application of these probes is in monitoring the activity of ATP-cleaving enzymes. nih.gov Some probes are designed based on the principle of photoinduced electron transfer (PeT), where the fluorescence of the attached dye is quenched by the adenine (B156593) base. nih.govnih.gov When an enzyme cleaves the phosphate (B84403) chain of the ATP analog, the fluorescent dye is released and dissociates from the quenching adenine moiety, resulting in a detectable increase in fluorescence. nih.govnih.gov This "off-on" fluorescent response enables the continuous, real-time monitoring of enzyme kinetics. mdpi.com

These fluorescently labeled ATP analogs have been used to study various biological systems, including the activity of ubiquitin-activating enzymes and the chemical and mechanical events of motor proteins like myosin V. nih.govjenabioscience.com The ability to observe these processes in real-time provides dynamic information that is often inaccessible with other methods. addgene.org

Elucidation of Purinergic Signaling Mechanisms

Purinergic signaling, mediated by adenosine and ATP, involves a complex network of receptors, transporters, and metabolic enzymes. jenabioscience.com Derivatives of this compound have been pivotal in dissecting this system by providing selective ligands for the various adenosine receptor subtypes (A1, A2A, A2B, and A3). jenabioscience.com

The N6 position of adenosine is a key site for chemical modification to alter receptor binding affinity and selectivity. nih.govnih.gov The this compound structure provides a starting point for the synthesis of a diverse library of receptor ligands. The terminal amine can be further modified, or the hexyl chain itself can be considered one of many possible N6-alkyl substitutions that influence receptor interaction. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that substituting the N6 position with various alkyl, cycloalkyl, and arylalkyl groups significantly impacts selectivity for the A1 and A3 adenosine receptors. nih.govnih.gov For example, N6-cycloalkyl substitutions are a well-established means of achieving A1 receptor selectivity. nih.gov Similarly, the synthesis and evaluation of numerous N6-substituted adenosine derivatives have been crucial in identifying potent and selective agonists and antagonists for the A3 receptor. nih.govnih.gov These synthetic efforts have led to the development of important pharmacological tools for studying the physiological and pathological roles of each receptor subtype. cam.ac.uk

Derivatives based on the N6-substituted adenosine scaffold are extensively characterized through receptor binding and functional assays to determine their affinity, efficacy, and selectivity. nih.gov Binding assays, typically using radiolabeled ligands, are performed on cell membranes expressing specific human or rat adenosine receptor subtypes to determine the inhibition constant (Ki) of the test compounds. nih.govnih.gov The Ki value is a measure of the ligand's binding affinity for a particular receptor.

Functional assays measure the cellular response following receptor activation. For A1 and A3 receptors, which typically couple to Gi proteins, activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov Therefore, the ability of N6-substituted adenosine analogs to inhibit forskolin-stimulated cAMP accumulation is a common method to assess their agonist efficacy. nih.gov

These studies have revealed significant species-dependent differences in ligand affinity and efficacy, particularly for the A3 receptor. nih.gov The phenomenon of functional selectivity, or biased signaling, where a ligand can differentially activate signaling pathways downstream of the same receptor, has also been observed with adenosine receptor ligands, adding another layer of complexity to their pharmacological profiling. nih.gov

Table 1: Binding Affinities (Ki, nM) of Representative N6-Substituted Adenosine Analogs at Human Adenosine Receptors html

Emerging Research Frontiers and Methodological Advancements in N 6 Aminohexyl Adenosine Science

Integration with Advanced Biophysical and Imaging Techniques (e.g., Surface Plasmon Resonance, FRET)

Modern biophysical techniques are crucial for characterizing the molecular interactions of N-(6-Aminohexyl)adenosine and its derivatives in real-time. Surface Plasmon Resonance (SPR) has emerged as a particularly powerful tool for studying the binding kinetics of ligands to protein targets, such as G-protein-coupled receptors (GPCRs). nih.govnih.gov SPR allows for the sensitive and high-throughput screening of molecular interactions, making it valuable for identifying and characterizing binders to receptors like the human adenosine (B11128) receptor family. nih.govwhiterose.ac.uk This technology provides detailed information on the binding affinities and selectivity of compounds, which is essential for drug discovery and molecular probe development. whiterose.ac.uk

The synthesis of fluorescently labeled conjugates of this compound derivatives, such as N6-(6-Aminohexyl)-ADP-ATTO-643, opens the door for the use of advanced imaging techniques like Förster Resonance Energy Transfer (FRET). jenabioscience.com FRET-based assays can be designed to monitor conformational changes in receptors upon ligand binding or to study the proximity of interacting proteins within a signaling complex. While direct studies employing this compound in FRET are not extensively detailed, the availability of such fluorescent probes provides the necessary tools for researchers to investigate dynamic biological processes with high spatial and temporal resolution.

TechniqueApplication with this compound AnaloguesInsights Gained
Surface Plasmon Resonance (SPR) Studying the interaction between adenosine receptor families and ligands. nih.govnih.govProvides real-time data on binding affinity, kinetics (on/off rates), and selectivity of the compound for its target receptor. whiterose.ac.uk
Förster Resonance Energy Transfer (FRET) Potential use with fluorescently labeled derivatives (e.g., ATTO-643 conjugates) to study ligand-induced receptor conformational changes. jenabioscience.comEnables investigation of dynamic protein-protein interactions and receptor activation in live cells.

Computational Approaches for Rational Design and Interaction Prediction (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, plays a pivotal role in the rational design of novel ligands based on the this compound scaffold. ekb.eg Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This technique allows researchers to simulate the interaction between a ligand, such as an this compound derivative, and its target protein, providing insights into the binding site and potential mechanism of action. nih.gov

By predicting how modifications to the this compound structure will affect its binding to a target like an adenosine receptor, researchers can rationally design new molecules with improved properties, such as higher potency or selectivity. nih.govdrugbank.com For instance, the synthesis of a bitopic adenosine receptor agonist involved creating an orthosteric analog, N6-(6-benzamidohexyl)adenosine, to assess the linker's effect on receptor affinity, highlighting the power of combining synthesis with rational design principles. nih.gov These computational predictions help prioritize which novel compounds to synthesize and test, streamlining the discovery process for new research tools and therapeutic leads. ekb.eg

Computational ApproachRole in this compound ResearchOutcome
Molecular Docking Predicts the binding mode and affinity of this compound derivatives within the active site of target proteins like adenosine receptors. nih.govsemanticscholar.orgProvides insights into key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) guiding ligand recognition and affinity. semanticscholar.org
Rational Ligand Design Uses structural information and computational predictions to guide the synthesis of novel analogues with desired properties (e.g., enhanced affinity, selectivity, or function). nih.govdrugbank.comDevelopment of optimized molecular probes, such as bitopic ligands or biased agonists, for studying receptor pharmacology. nih.gov

Novel Conjugate Architectures for Expanding Research Tool Repertoire

The primary amino group at the terminus of the hexyl linker of this compound is a key functional handle that allows for its covalent attachment to a wide variety of molecules and materials. This versatility has led to the creation of numerous conjugate architectures, significantly expanding its utility as a research tool.

One of the earliest and most impactful applications is in affinity chromatography. By immobilizing this compound or its nucleotide forms (ADP, ATP) onto a solid support like CNBr-activated Sepharose, researchers can create affinity adsorbents. nih.gov These adsorbents are highly effective for the purification of adenosine-binding proteins, such as kinases and dehydrogenases, from complex biological mixtures. nih.gov Similarly, coupling these analogues to soluble polymers like dextran (B179266) has been used to create immobilized coenzymes for use in membrane bioreactors. nih.gov More recently, the linker has been used to attach fluorescent dyes, creating probes for advanced imaging, and biotin (B1667282) for detection and purification systems. jenabioscience.comjenabioscience.comjenabioscience.com

Conjugate ArchitectureApplicationPurpose
Immobilized on Solid Support (e.g., Sepharose) Affinity ChromatographyTo purify adenosine-dependent enzymes and receptors from cellular extracts. nih.gov
Coupled to Soluble Polymers (e.g., Dextran) Immobilized CoenzymesTo function as a recyclable coenzyme in enzymatic reactor systems. nih.gov
Labeled with Fluorophores (e.g., ATTO Dyes) Fluorescence-based Assays / ImagingTo visualize and track the ligand or its target receptor in biological systems. jenabioscience.com
Labeled with Biotin Affinity ProbesTo detect and isolate target proteins using streptavidin-based systems. jenabioscience.com

Contributions to Fundamental Understanding of Biological Processes

This compound and its derivatives serve as indispensable tools for dissecting the fundamental roles of purinergic signaling in a wide range of biological processes. As ligands for adenosine receptors, these compounds help elucidate how extracellular adenosine modulates cellular function. jenabioscience.comjenabioscience.com Adenosine signaling is integral to maintaining energy homeostasis, with receptors responding to dynamic adenosine levels to adapt metabolic processes. nih.gov

By using this compound analogues to activate or probe specific adenosine receptor subtypes, researchers can investigate their roles in processes such as vasodilation, immunosuppression, and neurotransmitter release. nih.govekb.eg The development of specialized tools, such as affinity resins, allows for the identification and characterization of the proteins that interact with adenosine nucleotides, collectively known as the "purinome". jenabioscience.com Furthermore, the study of N6-substituted adenosines contributes to the broader understanding of how modifications to the adenosine scaffold, including the naturally occurring N6-methyladenosine (m6A) in RNA, impact molecular recognition and biological regulation. nih.govnih.gov

Biological ProcessRole of this compound as a Research Tool
Purinergic Signaling Acts as a ligand to activate and study adenosine receptors, helping to map their signaling pathways. ekb.egjenabioscience.com
Enzyme Kinetics & Function Used in immobilized forms to study and purify enzymes that utilize adenosine nucleotides (ADP/ATP) as substrates or cofactors. nih.gov
Energy Homeostasis Helps investigate how cells sense and respond to changes in extracellular adenosine levels, a key indicator of cellular energy status. nih.gov
Cardiovascular & Immune Regulation Facilitates research into the roles of adenosine receptors in modulating blood flow (vasodilation) and suppressing inflammation. nih.gov

Q & A

Q. What are the established synthetic routes for N-(6-Aminohexyl)adenosine and its derivatives in biochemical research?

this compound derivatives are synthesized via carbodiimide-mediated coupling, typically using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, adenosine 5′-(6-aminohexyl)phosphoramidate is prepared by reacting adenosine 5′-monophosphate (AMP) with hexane-1,6-diamine in the presence of EDC and N-methylimidazole, followed by purification using Affi-gel boronate beads . Key considerations include pH control (6.2–6.8) and iterative EDC addition to enhance coupling efficiency, achieving >95% purity .

Q. How is this compound utilized in biospecific affinity chromatography?

The aminohexyl spacer arm in N6-(6-aminohexyl)-adenosine derivatives serves as a ligand for immobilizing biomolecules (e.g., enzymes, antibodies) onto solid supports. The spacer length (~6 carbons) minimizes steric hindrance, enhancing binding efficiency. Studies show these ligands are effective for purifying nucleotide-binding proteins, with optimization requiring careful control of coupling density and buffer conditions (e.g., ionic strength, pH 7–8) to preserve ligand activity .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Post-synthesis characterization employs:

  • LCMS : Monitors reaction progress and confirms molecular weight.
  • HPLC : Assesses purity (>95% threshold for biochemical use).
  • NMR : Verifies structural integrity, particularly the aminohexyl linkage and adenosine moiety.
  • Boronate affinity chromatography : Validates functional group retention .

Advanced Research Questions

Q. How can this compound derivatives be applied in optical oxygen sensor development?

These derivatives are conjugated to osmium polypyridyl complexes (e.g., [Os(bpy)₂(Nbpy)]²⁺) via amide bonds, forming oxygen-sensitive probes. The aminohexyl group enables stable linkage to nanocrystals (NCs), enhancing sensor stability in biological microenvironments. Critical parameters include spectral overlap between NC emission and osmium complex absorption (600–700 nm) and two-photon excitation compatibility for deep-tissue imaging .

Q. What experimental strategies resolve discrepancies in conjugation efficiency of this compound derivatives?

Discrepancies arise from variations in reaction pH, EDC concentration, and spacer arm flexibility. Mitigation strategies include:

  • Optimized EDC stoichiometry : 2.6-fold molar excess over AMP for maximal yield.
  • Real-time LCMS monitoring : Ensures complete conversion of starting material.
  • Post-synthesis purification : Boronate affinity chromatography removes unreacted diamine .

Q. How do structural modifications of this compound impact its interactions with calmodulin or nucleotide-binding proteins?

Substituting the aminohexyl group with shorter/longer spacers alters binding kinetics. For example, a 6-carbon spacer maximizes calmodulin antagonism (IC₅₀ = 240 μM), while shorter spacers reduce steric accessibility. Competitive binding assays (e.g., fluorescence polarization) and molecular docking simulations are used to quantify affinity changes .

Methodological Notes

  • Contradiction Analysis : Variability in ligand density (e.g., 10–20 μmol/mL resin) between studies may reflect differences in resin activation methods (CNBr vs. NHS esters) .
  • Advanced Purification : Size-exclusion chromatography is recommended for large-scale preparations to eliminate aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.